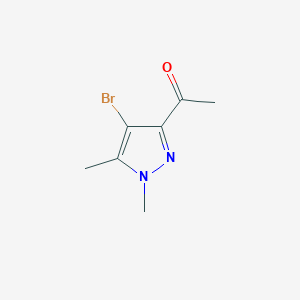![molecular formula C20H11BrN2O3 B13133885 3-Bromo-2-{[(e)-(4-nitrophenyl)methylidene]amino}-9h-fluoren-9-one CAS No. 3405-15-0](/img/structure/B13133885.png)
3-Bromo-2-{[(e)-(4-nitrophenyl)methylidene]amino}-9h-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-Bromo-2-((4-nitrobenzylidene)amino)-9H-fluoren-9-one is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Bromo-2-((4-nitrobenzylidene)amino)-9H-fluoren-9-one typically involves the condensation reaction between 3-bromo-9H-fluoren-9-one and 4-nitrobenzylideneamine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Bromo-2-((4-nitrobenzylidene)amino)-9H-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitro-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted fluorenone derivatives.
Scientific Research Applications
(E)-3-Bromo-2-((4-nitrobenzylidene)amino)-9H-fluoren-9-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (E)-3-Bromo-2-((4-nitrobenzylidene)amino)-9H-fluoren-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can undergo redox reactions, generating reactive oxygen species that can induce cellular damage or apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-Nitrobenzylidene)amino]phenol
- N,N-diMethyl-4-((E)-4-((E)-(4-nitrobenzylidene)amino)styryl)aniline
Uniqueness
(E)-3-Bromo-2-((4-nitrobenzylidene)amino)-9H-fluoren-9-one is unique due to the presence of both bromine and nitro functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
3405-15-0 |
|---|---|
Molecular Formula |
C20H11BrN2O3 |
Molecular Weight |
407.2 g/mol |
IUPAC Name |
3-bromo-2-[(4-nitrophenyl)methylideneamino]fluoren-9-one |
InChI |
InChI=1S/C20H11BrN2O3/c21-18-9-16-14-3-1-2-4-15(14)20(24)17(16)10-19(18)22-11-12-5-7-13(8-6-12)23(25)26/h1-11H |
InChI Key |
QOGIWCJMXRDQHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)N=CC4=CC=C(C=C4)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methylbenzo[b]thiophen-3-amine](/img/structure/B13133815.png)

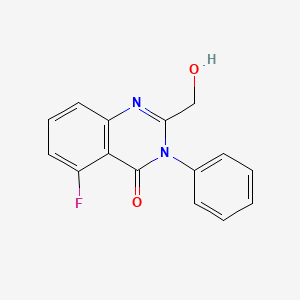
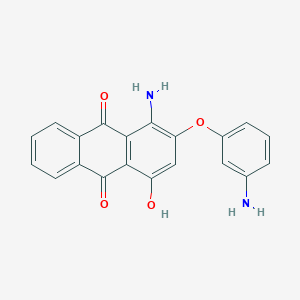
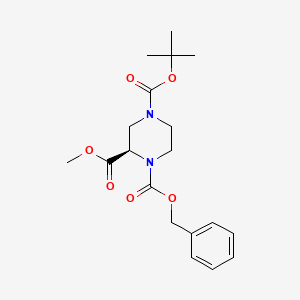
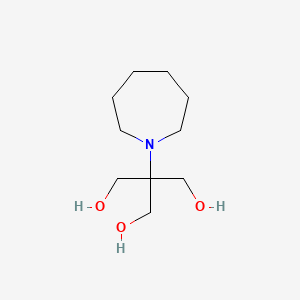
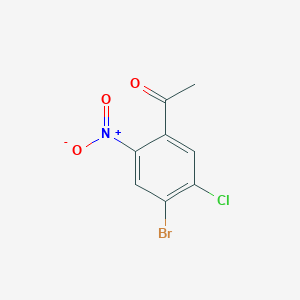
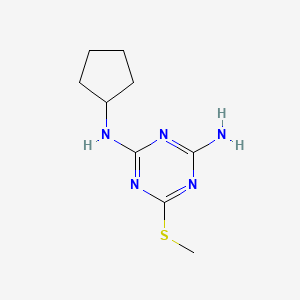
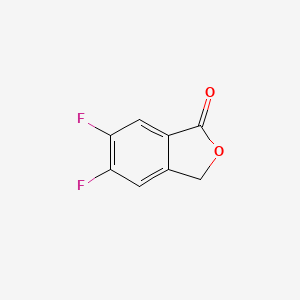
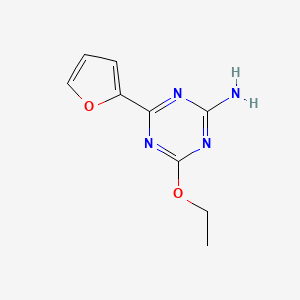

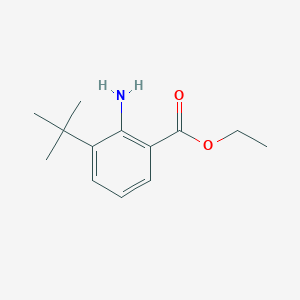
![1-Amino-4-[(1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13133889.png)
